![molecular formula C8H9BrFNO B1447596 (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine CAS No. 1780208-92-5](/img/structure/B1447596.png)
(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine
Overview
Description
(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9BrFNO. It is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring, along with a methanamine group.
Mechanism of Action
Target of action
Methenamine is primarily used as a urinary tract antiseptic . Its targets are bacteria in the urinary tract.
Mode of action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
The pharmacokinetics of methenamine are well-studied. It is rapidly absorbed from the gastrointestinal tract and excreted in the urine, where it can exert its antibacterial effects . The pharmacokinetics of “(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” may be different due to the presence of additional functional groups.
Result of action
The primary result of methenamine action is the reduction of bacterial populations in the urinary tract, helping to prevent or treat urinary tract infections .
Action environment
The efficacy of methenamine is highly dependent on the pH of the urine. It is most effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde . Other factors, such as the presence of urinary tract abnormalities or the specific species of bacteria present, may also influence its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination and fluorination of 2-methoxybenzaldehyde, followed by reductive amination to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce imines .
Scientific Research Applications
Chemistry
(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups.
- Oxidation and Reduction Reactions : The methanamine group can be oxidized or reduced to modify its biological properties.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology
The compound has shown promise in biological studies due to its ability to interact with specific molecular targets, making it valuable in:
- Enzyme Inhibition : Its structural features allow it to inhibit certain enzymes, which is crucial for drug development.
- Receptor Binding Studies : It has been evaluated for its binding affinity at serotonin receptors, demonstrating moderate potency (EC50 value of 312 nM) .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results indicate strong antibacterial and antifungal properties, suggesting potential applications in antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for anticancer properties, with studies indicating its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .
Study on Antimicrobial Efficacy
In a comparative study involving various phenolic compounds, this compound demonstrated superior antibacterial efficacy against both Gram-positive and Gram-negative bacteria compared to several analogs. This suggests a robust structure-activity relationship that warrants further investigation .
Serotonin Receptor Binding Study
A focused study on the binding affinity of this compound at the 5-HT2C receptor revealed significant insights into its pharmacological potential, highlighting its relevance in developing therapeutic agents targeting serotonin pathways .
Comparison with Similar Compounds
- (4-Fluoro-2-methoxyphenyl)methanamine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-4-methoxyphenol
Comparison: Compared to similar compounds, (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for specific applications .
Biological Activity
(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine, with the molecular formula C₈H₉BrFNO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
The compound features a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring, along with a methanamine group. Its unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances binding affinity and specificity, which can modulate various biological pathways.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzyme activity, affecting metabolic pathways.
- Receptor Binding : It has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, which plays a role in mood regulation and appetite control.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes its Minimum Inhibitory Concentration (MIC) against various microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results indicate that the compound exhibits strong antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell growth through mechanisms such as apoptosis induction and tubulin polymerization inhibition .
Case Studies and Research Findings
-
Study on Serotonin Receptor Binding :
- A study evaluated the binding affinity of this compound at the 5-HT2C receptor, revealing an EC50 value of 312 nM, indicating moderate potency compared to other compounds .
- Antimicrobial Study :
- Synthesis and Optimization :
Properties
IUPAC Name |
(4-bromo-5-fluoro-2-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFIHTZZHLSCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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